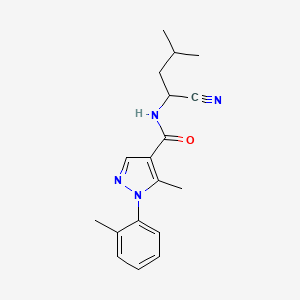

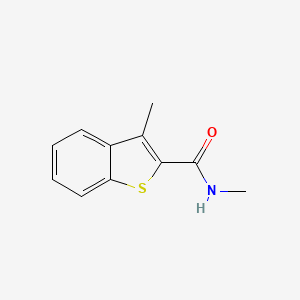

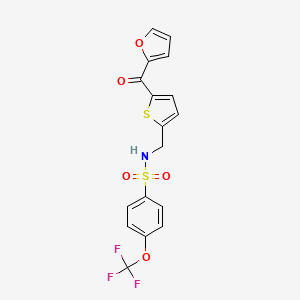

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .Aplicaciones Científicas De Investigación

Dearomatising Rearrangements

Thiophene-3-carboxamides, related to the compound , have been studied for their ability to undergo dearomatising cyclisation. This process transforms the dearomatised products into various compounds like pyrrolinones, azepinones, or partially saturated azepinothiophenes, indicating potential applications in organic synthesis (Clayden et al., 2004).

Heterocyclic Synthesis

Benzo[b]thiophen-2-yl-hydrazonoesters, similar to N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide, have been synthesized for use in heterocyclic synthesis. This synthesis pathway leads to various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating its utility in creating diverse organic compounds (Mohareb et al., 2004).

Cholinesterase Inhibitors

Thiophene-2-carboxamide Schiff base derivatives have been investigated as cholinesterase inhibitors. This research indicates that derivatives of thiophene-2-carboxamide, including the compound , could be relevant in the development of treatments for diseases like Alzheimer's (Kausar et al., 2021).

Intramolecular Diels–Alder Reaction

N-(2-Thienyl)allene carboxamides, structurally related to N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide, have been studied for their ability to undergo an Intramolecular Diels–Alder reaction. This reaction demonstrates the potential of such compounds in synthetic organic chemistry, particularly in the formation of complex cyclic structures (Himbert et al., 1990).

Antibacterial and Antifungal Activities

Some thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. This suggests the potential application of N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide in the development of new antimicrobial agents (Vasu et al., 2003).

Selective Endothelin Receptor-A Antagonists

N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, closely related to the compound , have been identified as potent and selective small molecule ETA receptor antagonists. This indicates potential applications in therapeutic treatments targeting the endothelin system (Wu et al., 1997).

Propiedades

IUPAC Name |

N-methyl-2-[(4-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUNDCFLXPXHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-(methylthio)benzamido)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2716001.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)

![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)